Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-oxopropyl)purino[7,8-a]imidazol-6-yl]benzoate
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Description
Ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-oxopropyl)purino[7,8-a]imidazol-6-yl]benzoate is a useful research compound. Its molecular formula is C21H21N5O5 and its molecular weight is 423.429. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
A study by Goli-Garmroodi et al. (2015) demonstrated the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives using a reaction involving different ethyl 2,4-dioxo-4-arylbutanoate derivatives, which are related to the compound . This process underscores the compound's utility in creating new chemical entities with potential biological activities (Goli-Garmroodi et al., 2015).
Analytical Method Development
Research by Anisuzzaman et al. (2000) focused on the synthesis of dimethyl derivatives of imidazolinone herbicides, presenting a method for their efficient analysis via gas chromatography. This indicates the compound's relevance in developing analytical techniques for environmental and agricultural chemical detection (Anisuzzaman et al., 2000).
Chemical Transformations and Reactivity
A synthesis approach detailed by Sunthankar et al. (1993) involved creating potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. This work provides insight into the metabolic pathways and transformation products of similar compounds, contributing to a deeper understanding of their chemical behavior and potential biological interactions (Sunthankar et al., 1993).
Properties
IUPAC Name |
ethyl 4-[4,7-dimethyl-1,3-dioxo-2-(2-oxopropyl)purino[7,8-a]imidazol-6-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-5-31-19(29)14-6-8-15(9-7-14)26-12(2)10-24-16-17(22-20(24)26)23(4)21(30)25(18(16)28)11-13(3)27/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEOLSUGSTYRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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